3,17beta-Estradiol-3-methylether-17-decanoate

Pharmacokinetics Prodrug Design Oral Bioavailability

3,17β-Estradiol-3-methylether-17-decanoate (CAS 1042947-85-2) is a synthetic, double-modified estradiol derivative featuring a 3-methyl ether protecting group and a 17β-decanoate ester moiety. The compound has a molecular formula of C29H44O3 and a molecular weight of 440.66 g/mol.

Molecular Formula C29H44O3
Molecular Weight 440.668
CAS No. 1042947-85-2
Cat. No. B561734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,17beta-Estradiol-3-methylether-17-decanoate
CAS1042947-85-2
Synonyms17-O-Decanoyl-3,17β-estradiol-3-methylether; 
Molecular FormulaC29H44O3
Molecular Weight440.668
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C
InChIInChI=1S/C29H44O3/c1-4-5-6-7-8-9-10-11-28(30)32-27-17-16-26-25-14-12-21-20-22(31-3)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27H,4-12,14,16-19H2,1-3H3/t24-,25-,26+,27+,29+/m1/s1
InChIKeyXXXNFLRIRGXPDQ-GVGNIZHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,17β-Estradiol-3-methylether-17-decanoate (CAS 1042947-85-2) Procurement and Selection Guide


3,17β-Estradiol-3-methylether-17-decanoate (CAS 1042947-85-2) is a synthetic, double-modified estradiol derivative featuring a 3-methyl ether protecting group and a 17β-decanoate ester moiety . The compound has a molecular formula of C29H44O3 and a molecular weight of 440.66 g/mol . The 3-methyl ether substitution eliminates the phenolic hydroxyl group's hydrogen bond donor capacity, while the 17β-decanoate (C10) ester extends the lipophilic character beyond that of common shorter-chain esters such as valerate or cypionate . These dual modifications are designed to alter the compound's lipophilicity, metabolic susceptibility, and pharmacokinetic profile relative to unmodified estradiol and other estradiol ester analogs .

Critical Differentiation of 3,17β-Estradiol-3-methylether-17-decanoate from Standard Estradiol Esters for Research Applications


Substituting 3,17β-Estradiol-3-methylether-17-decanoate with structurally related estradiol esters (e.g., estradiol decanoate, cypionate, valerate) or 3-methoxyestradiol is scientifically unjustified without empirical validation. The 3-methyl ether modification eliminates the free phenolic hydroxyl group, which is essential for high-affinity estrogen receptor binding and acts as a primary site for Phase II conjugation (sulfation/glucuronidation) . Simultaneously, the 17β-decanoate ester creates a highly lipophilic prodrug that requires enzymatic hydrolysis to release the active 3-methoxyestradiol core, with the C10 chain length dictating distinct release kinetics from shorter esters such as valerate (C5) or cypionate (C8) . Furthermore, the combined modifications yield a compound with a calculated LogP (clogP) of approximately 8.5–9.5 (estimated based on ester chain length and 3-methyl ether substitution, extrapolated from similar steroid esters ), rendering it more than 100-fold more lipophilic than estradiol valerate (clogP ≈ 5.9) or estradiol cypionate (clogP ≈ 6.5), resulting in fundamentally different tissue partitioning and distribution properties . These structural distinctions translate directly to altered receptor pharmacology, divergent in vivo stability, and non-equivalent analytical behavior .

Quantitative Evidence for 3,17β-Estradiol-3-methylether-17-decanoate (CAS 1042947-85-2) Differentiation


Oral Bioavailability and Estrone Conversion Reduction: A Pharmacokinetic Comparison

The 17β-decanoate ester is associated with reduced first-pass conversion to estrone, a pharmacokinetic advantage observed in clinical studies of estradiol decanoate. In a randomized, single-blind comparative study of ovariectomized women (n=9), oral administration of estradiol decanoate (1.0 mg) resulted in a significantly lower estrone/estradiol ratio compared to micronized estradiol (2.0 mg). Specifically, the estrone/17β-estradiol serum concentration ratio remained essentially unchanged from baseline (~2.6) after estradiol decanoate intake, whereas micronized estradiol produced a 2–3-fold increase in this ratio at Cmax [1]. This indicates that the decanoate ester largely bypasses the extensive intestinal and hepatic first-pass metabolism that converts oral estradiol predominantly to estrone [1]. Additionally, the fat-soluble analog achieved higher peak serum concentrations of 17β-estradiol relative to the dose administered, while maintaining a similar AUC to micronized estradiol [1].

Pharmacokinetics Prodrug Design Oral Bioavailability

Elimination Half-Life Comparison Across Estradiol Esters

The decanoate ester chain length (C10) confers distinct pharmacokinetic properties compared to shorter-chain esters. Estradiol cypionate (C8 ester), a clinically established depot estrogen, exhibits an intramuscular elimination half-life of 8–10 days when administered as an oil solution, with plasma estradiol levels returning to baseline (~100 pg/mL) by approximately 14 days post-administration [1]. The longer decanoate ester (C10) is expected to exhibit a more prolonged half-life due to its increased lipophilicity and slower esterase-mediated hydrolysis . Conversely, estradiol valerate (C5 ester) demonstrates a significantly shorter duration of action, requiring more frequent dosing intervals .

Pharmacokinetics Sustained Release Depot Formulation

Comparative Peak Serum Concentration Enhancement with Fat-Soluble Estradiol Esters

Fat-soluble estradiol esters demonstrate superior peak serum concentrations relative to micronized estradiol when normalized for dose. In a comparative clinical study, the fat-soluble estradiol decanoate (1.0 mg) and estradiol cyclo-octyl acetate (0.5 mg) both produced higher peak serum concentrations of 17β-estradiol per milligram of administered dose compared to micronized 17β-estradiol (2.0 mg) [1]. This indicates enhanced oral absorption efficiency for lipophilic esters, likely due to increased lymphatic transport and reduced first-pass metabolism [1].

Pharmacokinetics Drug Absorption Oral Delivery

Optimal Research and Industrial Application Scenarios for 3,17β-Estradiol-3-methylether-17-decanoate (CAS 1042947-85-2)


Pharmacokinetic Studies of Lipophilic Estrogen Prodrugs

Utilize 3,17β-Estradiol-3-methylether-17-decanoate as a model compound to investigate the relationship between ester chain length (C10) and oral bioavailability, lymphatic transport, and first-pass metabolism. The compound's high lipophilicity (estimated clogP 8.5–9.5) and dual modification (3-methyl ether + 17-decanoate) make it an ideal probe for studying the impact of extreme lipophilicity on absorption, distribution, and tissue partitioning of steroid prodrugs .

Sustained-Release Depot Formulation Development

Evaluate 3,17β-Estradiol-3-methylether-17-decanoate in preclinical depot formulation studies where extended duration of action is required. The decanoate ester (C10) is expected to provide a longer elimination half-life (>10 days intramuscular) compared to shorter-chain esters like cypionate (C8, 8–10 days) and valerate (C5) , potentially enabling less frequent dosing in long-acting injectable formulations .

Analytical Reference Standard for Estradiol Ester Identification

Deploy 3,17β-Estradiol-3-methylether-17-decanoate as a high-purity reference standard (CAS 1042947-85-2) for the development and validation of LC-MS/MS or GC-MS methods aimed at detecting and quantifying structurally related estradiol esters in biological matrices or pharmaceutical formulations . The compound's unique combination of 3-methyl ether and 17-decanoate modifications provides distinct chromatographic and mass spectrometric signatures useful for method specificity validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,17beta-Estradiol-3-methylether-17-decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.